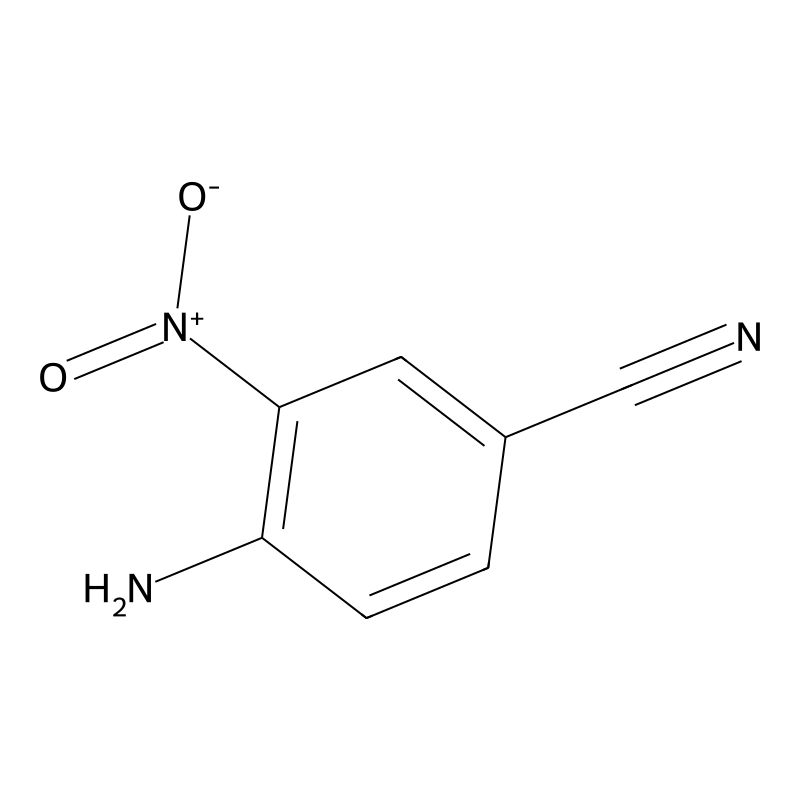

4-Amino-3-nitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Precursor for pharmaceuticals and dyes: 4-A-3-NBN can be used as a starting material for the synthesis of various pharmaceuticals and dyes due to the presence of the reactive amino and nitro groups. The nitro group can be reduced to an amine, and the amino group can be further functionalized to introduce different substituents, leading to diverse product molecules. [Source: Sigma-Aldrich product page for 4-Amino-3-nitrobenzonitrile, ]

Analytical Chemistry

- Chromatographic analysis: 4-A-3-NBN has been employed as a stationary phase in chromatography for the separation of various organic compounds. Its unique chemical properties allow for selective interactions with different analytes based on their polarity and functional groups. [Source: Journal of Chromatography A, Separation behavior of xanthene dyes on stationary phases containing amino and nitro functionalities, ]

Material Science

- Organic electronics: Studies have explored the potential application of 4-A-3-NBN in organic electronics due to its interesting electrical and optical properties. The electron-withdrawing nitro group and electron-donating amino group can influence the conductivity and charge transport characteristics of materials containing 4-A-3-NBN. [Source: Journal of Materials Chemistry, Novel electron acceptors based on nitroaromatic cores for organic photovoltaics, ]

4-Amino-3-nitrobenzonitrile is an organic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.14 g/mol. This compound features both amino and nitro functional groups, making it a significant building block in organic synthesis. It appears as a light yellow to brown powder or crystalline solid, with a melting point ranging from 160°C to 164°C . The compound is known for its role in various

- Nitration Reactions: The nitro group can undergo further substitution reactions, allowing for the introduction of additional functional groups.

- Reduction Reactions: This compound can be reduced to form 3,4-diaminobenzonitrile using palladium on activated carbon under hydrogen atmosphere, with yields reported up to 90% .

- Refluxing with Acid: It can be refluxed with sulfuric acid to yield various derivatives, showcasing its reactivity under acidic conditions .

Research indicates that 4-Amino-3-nitrobenzonitrile exhibits potential biological activity. It has been studied for its effects in gamma irradiation contexts, particularly concerning its release from polyanhydride matrices . The compound's structural features suggest possible interactions with biological targets, although specific pharmacological activities require further investigation.

Several synthesis methods have been documented for producing 4-Amino-3-nitrobenzonitrile:

- Nitration of Aniline Derivatives: An example involves the nitration of 4-cyano-2-nitroacetanilide under controlled conditions to yield the desired product with yields up to 95% .

- Refluxing with Hydrochloric Acid: The compound can also be synthesized by refluxing an appropriate precursor in hydrochloric acid .

- Using Cuprous Cyanide: A method involves reacting 4-bromo-2-nitroaniline with cuprous cyanide in N,N-dimethylformamide under reflux conditions, yielding around 39% .

4-Amino-3-nitrobenzonitrile finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in studies involving polymer matrices and the effects of irradiation on material properties .

- Chemical Research: Its unique structure allows it to be a valuable reagent in organic synthesis and reaction mechanism studies.

Interaction studies involving 4-Amino-3-nitrobenzonitrile primarily focus on its reactivity with other chemical species. For example, its interaction with palladium catalysts during hydrogenation reactions has been extensively studied, revealing pathways for producing amine derivatives . Additionally, its behavior under irradiation provides insights into how it may interact within polymer matrices.

Several compounds share structural similarities with 4-Amino-3-nitrobenzonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminobenzonitrile | Amino and nitrile groups | Lacks the nitro group at the meta position |

| 3-Nitroaniline | Nitro group at the para position | Does not contain a nitrile functional group |

| 2-Amino-5-nitrophenol | Amino and nitro groups | Contains a hydroxyl group instead of a nitrile |

| Benzonitrile | Nitrile group only | No amino or nitro substituents |

The uniqueness of 4-Amino-3-nitrobenzonitrile lies in its specific arrangement of amino and nitro groups on the benzene ring, which influences its reactivity and potential applications compared to these similar compounds.

Nitration Strategies for Aromatic Amine Functionalization

The regioselective nitration of aminobenzonitriles represents a critical challenge in the synthesis of 4-Amino-3-nitrobenzonitrile. The process requires precise control of reaction conditions to achieve proper regioselectivity while preserving both the amino and nitrile functional groups. The electrophilic aromatic substitution mechanism is central to these nitration strategies, with the nitronium ion (NO₂⁺) serving as the key electrophile.

The nitronium ion forms through the protonation of nitric acid by sulfuric acid, followed by the elimination of water:

HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O

One established synthetic route involves the nitration of 4-acetamidobenzonitrile using a mixed acid system. In this approach, 4-acetamidobenzonitrile is dissolved in concentrated sulfuric acid (80 mL), followed by the careful addition of potassium nitrate at controlled temperatures. The acetamido group serves as both a directing group for regioselective nitration and a protecting group for the amine functionality.

Drawing from related nitration methodologies, particularly the process for preparing 4-acetamido-3-nitrobenzoic acid described in a 1968 patent, several critical parameters have been identified for optimizing nitration reactions:

Table 1: Critical Parameters for Regioselective Nitration of Acetamido-substituted Aromatics

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Sulfuric acid concentration | 86-92% (preferably 88-90%) | Below 86%: incomplete reaction and poor yields Above 92%: poor fluidity of reaction mass |

| Substrate:sulfuric acid ratio | 20-30 parts substrate:100 parts H₂SO₄ | Maintains proper acid concentration during reaction |

| Temperature | 0-12°C (preferably 0-5°C) | Higher temperatures: decarboxylation, hydrolysis, and formation of contaminants |

| Addition time | 1-5 hours | Controls exotherm and improves selectivity |

| Nitric acid amount | 1-1.2 moles per mole of substrate | Ensures complete nitration while minimizing over-nitration |

Recent developments in nitration chemistry have explored biocatalytic approaches using N-oxygenases and P450 enzymes that catalyze nitration by oxidation of aromatic amine precursors. Although these enzymatic methods are still emerging, they offer potential advantages including milder conditions, enhanced regioselectivity, and reduced environmental impact.

Another innovative approach for nitration involves electrochemical methods using NBu₄NO₂ as both supporting electrolyte and nitro source. This method employs graphite electrodes in a divided electrolysis cell, with the reaction mechanism based on electrochemical oxidation of nitrite to NO₂, which then initiates the nitration reaction.

Catalytic Hydrogenation Pathways to Diamine Intermediates

The reduction of nitro groups in nitroaromatic compounds represents a fundamental transformation in the preparation of diamine intermediates from 4-Amino-3-nitrobenzonitrile. These diamine compounds serve as versatile building blocks for heterocyclic synthesis. Various catalytic systems have been employed for this transformation, with Raney nickel and palladium catalysts being particularly effective.

Raney nickel, an alloy of aluminum and nickel that has undergone leaching with sodium hydroxide, possesses a high surface area with adsorbed hydrogen gas. This catalyst is particularly valuable for the selective reduction of nitro groups in the presence of other functional groups like nitriles.

Table 2: Comparison of Catalytic Systems for Nitro Group Reduction

The mechanism of catalytic hydrogenation involves the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by stepwise reduction of the nitro group. The process typically proceeds through nitroso and hydroxylamine intermediates before yielding the fully reduced amine product:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

A significant advantage of palladium-catalyzed hydrogenation is the high chemoselectivity, allowing for the reduction of nitro groups without affecting the nitrile functionality. The experimental procedure typically involves:

- Dissolving 4-amino-3-nitrobenzonitrile in an appropriate solvent (methanol for Pd/C, ethyl acetate for Raney nickel)

- Adding the catalyst (5% Pd/C or Raney nickel)

- Introducing hydrogen gas either through pressurization or bubbling

- Maintaining the reaction at room temperature for the specified duration

- Filtering to remove the catalyst and concentrating to obtain 3,4-diaminobenzonitrile

The resulting 3,4-diaminobenzonitrile serves as a versatile intermediate for subsequent transformations, particularly for constructing heterocyclic systems through cyclization reactions.

Cyanogen Bromide-Mediated Cyclization Mechanisms

Cyanogen bromide (BrCN) represents a valuable reagent for cyclization reactions involving diamine intermediates derived from 4-amino-3-nitrobenzonitrile. This colorless solid with a linear structure (Br−C≡N) is commonly employed in biochemical applications for protein modification and peptide bond cleavage, but also finds utility in organic synthesis for cyclization reactions.

The cyanogen bromide-mediated cyclization of 3,4-diaminobenzonitrile represents an effective route to 2-amino-5-cyanobenzimidazole, a valuable heterocyclic compound. The reaction mechanism involves the nucleophilic attack of one amine group on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization involving the second amine group.

Table 3: Cyclization Strategies for 3,4-Diaminobenzonitrile

| Reagent | Reaction Conditions | Product | Yield | Key Mechanistic Features |

|---|---|---|---|---|

| Cyanogen bromide | Water, room temperature, 3h | 2-Amino-5-cyanobenzimidazole | Not specified | Formation of C=N bond between one amino group and BrCN, followed by intramolecular cyclization with the second amino group |

| Carbonyldiimidazole (CDI) | THF, room temperature, 18h | 5-Cyanobenzimidazolinone | 80% | Formation of carbamate intermediate, followed by intramolecular cyclization |

The experimental procedure for cyanogen bromide-mediated cyclization typically involves:

- Stirring 3,4-diaminobenzonitrile (obtained from the hydrogenation of 4-amino-3-nitrobenzonitrile) in water

- Adding cyanogen bromide and maintaining the reaction at room temperature for 3 hours

- Filtering to remove insoluble materials

- Basifying the filtrate with sodium carbonate

- Extracting with ethyl acetate and crystallizing from ethyl acetate-n-hexane to obtain 2-amino-5-cyanobenzimidazole

It is worth noting that cyanogen bromide is potentially hazardous, undergoing hydrolysis to form isocyanic acid and hydrobromic acid:

BrCN + H₂O → HNCO + HBr

Furthermore, cyanogen bromide can undergo an exothermic trimerization to cyanuric bromide ((BrCN)₃), catalyzed by traces of bromine, metal salts, acids, and bases. These considerations necessitate careful handling and storage of this reagent.

An alternative cyclization strategy employs carbonyldiimidazole (CDI), which reacts with 3,4-diaminobenzonitrile to form 5-cyanobenzimidazolinone in 80% yield. This approach offers advantages in terms of safety and operational simplicity compared to cyanogen bromide-mediated cyclization.

Solvent Effects on Yield and Purity in Multi-Step Syntheses

The choice of solvent significantly impacts reaction kinetics, selectivity, and product purity in the multi-step synthesis of 4-amino-3-nitrobenzonitrile and its derivatives. Different transformations in the synthetic pathway require specific solvent systems to optimize yield and product quality.

Table 4: Solvent Effects in Key Transformations of 4-Amino-3-nitrobenzonitrile Synthesis

In the nitration step, concentrated sulfuric acid serves as both solvent and catalyst, with its concentration critically affecting the reaction outcome. Sulfuric acid concentrations between 86-92% are optimal for the nitration of acetamido-substituted aromatics, with concentrations below 86% resulting in incomplete reaction and poor yields, while concentrations above 92% lead to poor fluidity of the reaction mass.

For the hydrogenation of nitro groups, the solvent choice depends on the catalyst system. Palladium-catalyzed hydrogenations typically employ protic solvents like methanol, which facilitate hydrogen transfer and substrate adsorption on the catalyst surface. In contrast, Raney nickel hydrogenations often utilize ethyl acetate, which offers good solubility for both the substrate and hydrogen gas while facilitating catalyst separation.

The cyclization reactions demonstrate contrasting solvent preferences: cyanogen bromide-mediated cyclization employs water as the reaction medium, while carbonyldiimidazole-mediated cyclization utilizes tetrahydrofuran (THF). This difference reflects the distinct mechanistic pathways and reagent compatibilities of these transformations.

Recent studies have explored alternative solvents for nitration reactions, with acetonitrile emerging as a promising medium when used in conjunction with trifluoroacetic anhydride (TFAA). This system offers milder conditions compared to traditional mixed acid methods and may provide advantages for substrates containing sensitive functional groups.

Benzimidazoles, heterocyclic systems combining benzene and imidazole rings, are pharmacologically significant due to their ability to mimic purine bases and interact with biological targets. 4-Amino-3-nitrobenzonitrile serves as a foundational precursor for synthesizing substituted benzimidazoles through sequential functionalization.

Synthetic Pathways

The synthesis begins with nucleophilic displacement of the chloro group in 4-chloro-3-nitrobenzonitrile using amine derivatives, yielding N-substituted-4-amino-3-nitrobenzonitriles [1]. Subsequent Pd/C-catalyzed hydrogenation reduces the nitro group to an amine, generating N-substituted-3,4-diaminobenzonitriles. These intermediates undergo condensation with sodium metabisulfite adducts of arylaldehydes to form benzimidazole carbonitriles (e.g., compounds 10–18) [1]. For instance, alkylation of tautomeric hydrogen in compound 11 with 4-chlorobenzyl chloride produces N-hydroxy benzamidine derivatives (20–29), which exhibit enhanced solubility and binding affinity [1].

Bioactive Benzimidazoles

The antiparasitic activity of benzimidazole derivatives against Plasmodium falciparum highlights their therapeutic potential. Modifications at position 5 of the benzimidazole core with electron-withdrawing groups (-CF₃, -NO₂) improve target engagement, as demonstrated by vasorelaxant analogs of Pimobendan [6].

Table 1: Benzimidazole Derivatives Synthesized from 4-Amino-3-nitrobenzonitrile

| Derivative | Modification | Biological Activity |

|---|---|---|

| 11 | 4-Chlorobenzyl alkylation | Antiparasitic [1] |

| 20–29 | N-Hydroxy benzamidines | Enhanced solubility [1] |

| Pimobendan analogs | 5-CF₃/NO₂ substitution | Vasorelaxation [6] |

Utility as a Precursor for Antiviral Prodrug Development

The nitro and amino groups of 4-amino-3-nitrobenzonitrile enable its integration into mutagenic nucleoside analogs, which disrupt viral replication cycles by forming non-canonical base pairs.

Base Pairing and Viral Inhibition

Quantum mechanical analyses reveal that 4-amino-3-nitrobenzonitrile forms stable base pairs with uracil, thymine, and cytosine via hydrogen bonding and dipole interactions [3]. These pairs exhibit higher dipole moments than Watson-Crick pairs, destabilizing viral RNA/DNA helices. For example, incorporation into 4′-C-cyano-2′-deoxyadenosine analogs produces potent inhibitors of hepatitis B virus (HBV) reverse transcriptase, preventing viral genome replication [2].

Prodrug Design Strategies

Reduction of the nitro group to an amine generates intermediates for prodrug activation. 3-Amino-2-nitrobenzonitrile (3A-2NBN) derivatives, derived from 4-amino-3-nitrobenzonitrile, act as substrates for viral kinases, enabling intracellular phosphorylation and subsequent incorporation into viral DNA [3]. This mechanism is exploited in 4′-C-cyano-2′-fluoro-2′-deoxyuridine (19), which selectively inhibits HCV RNA polymerase over human RNA polymerase [2].

Table 2: Antiviral Prodrugs Derived from 4-Amino-3-nitrobenzonitrile

| Prodrug | Viral Target | Mechanism |

|---|---|---|

| 8 (4′-C-cyanoentecavir) | HBV | Reverse transcriptase inhibition [2] |

| 19 (4′-C-cyano-2′-fluoro-2′-deoxyuridine) | HCV | RNA polymerase inhibition [2] |

| 3A-2NBN derivatives | HIV | Nucleoside reverse transcriptase inhibition [3] |

Structure-Guided Modifications for Bioactivity Enhancement

The strategic substitution of functional groups on 4-amino-3-nitrobenzonitrile allows fine-tuning of electronic and steric properties, optimizing interactions with biological targets.

Amino Group Functionalization

Alkylation or acylation of the amino group modulates electron density and hydrogen-bonding capacity. For instance, N-benzylation enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds [1]. Conversely, N-hydroxyamidine formation (e.g., 20–29) introduces chelating sites for metal ions, relevant to enzyme inhibition [1].

Nitro Group Reduction and Replacement

Selective reduction of the nitro group to an amine enables sequential derivatization. In contrast, replacing the nitro group with a methylsulfonyl group (-SO₂CH₃) increases electron-withdrawing effects, stabilizing transition states in enzyme-substrate complexes [3].

Table 3: Structure-Activity Relationships of Modified Derivatives

| Modification | Effect | Application |

|---|---|---|

| N-Alkylation | Increased lipophilicity | CNS-targeted drugs [1] |

| Nitro → Methylsulfonyl | Enhanced electron withdrawal | Enzyme inhibition [3] |

| 5-Methyl substitution | Steric hindrance reduction | Anticancer agents |

Computational Insights

Density functional theory (DFT) studies using the M06-2X method predict interaction energies between modified derivatives and biological targets. For example, 4-amino-3-nitrobenzonitrile’s nitro group exhibits greater rotational flexibility than natural nucleobases, facilitating conformational adaptation in binding pockets [3].

Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have revealed comprehensive electronic properties of 4-Amino-3-nitrobenzonitrile. The electronic structure analysis demonstrates that this compound exhibits a donor-π-acceptor (D-π-A) architecture, which is fundamental for its material science applications [1].

The calculated Highest Occupied Molecular Orbital (HOMO) energy is -8.78 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energy is -3.22 eV, resulting in a HOMO-LUMO gap of 5.56 eV in vacuum conditions [1]. The natural bond orbital analysis indicates that the cyanine and amide groups function as acceptors, while the acetic groups serve as donors, facilitating charge transfer through chemical bonds [1].

| Electronic Property | Value | Method |

|---|---|---|

| HOMO Energy | -8.78 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -3.22 eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 5.56 eV | B3LYP/6-311G(d,p) |

The molecular geometry optimization reveals specific structural parameters that are crucial for understanding the electronic properties. The calculated bond lengths show the C2-C3 bond at 1.3878 Å and C4-C5 bond at 1.4236 Å, demonstrating the aromatic character of the benzene ring [1]. The nitro group attachment (C4-N9) shows a bond length of 1.4598 Å, while the amino group connection (C5-N12) measures 1.3507 Å [1].

| Geometric Parameter | B3LYP/6-311G(d,p) | HF/6-311G(d,p) |

|---|---|---|

| C1-C2 (Å) | 1.4274 | 1.4372 |

| C2-C3 (Å) | 1.3878 | 1.3716 |

| C4-C5 (Å) | 1.4236 | 1.4081 |

| C4-N9 (Å) | 1.4598 | 1.4515 |

| C5-N12 (Å) | 1.3507 | 1.3427 |

The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the amino group and benzene ring, while the LUMO is concentrated on the nitro group and nitrile functionality. This spatial separation facilitates intramolecular charge transfer processes, which are essential for material science applications [1].

TD-DFT Predictions for Dye-Sensitized Solar Cell Performance

Time-Dependent Density Functional Theory calculations have been performed to evaluate the optical absorption properties and predict the performance of 4-Amino-3-nitrobenzonitrile in dye-sensitized solar cell applications [1]. The TD-DFT calculations using B3LYP/6-311G(d,p) method with polarizable continuum model (PCM) for solvent effects reveal critical insights into the electronic excitation processes.

The electronic absorption spectrum shows that the compound exhibits strong π→π* transitions in the visible and near-UV regions. The first excited state occurs at 3.2354 eV (383.22 nm) with an oscillator strength of 0.1736, indicating significant light-harvesting capability [1]. The second excited state at 3.6279 eV (341.75 nm) shows a lower oscillator strength of 0.0102, while the sixth excited state at 4.7976 eV (258.43 nm) demonstrates a strong oscillator strength of 0.1797 [1].

| State | Energy (eV) | Wavelength (nm) | Oscillator Strength | Character |

|---|---|---|---|---|

| 1 | 3.2354 | 383.22 | 0.1736 | π→π* |

| 2 | 3.6279 | 341.75 | 0.0102 | π→π* |

| 6 | 4.7976 | 258.43 | 0.1797 | π→π* |

| 8 | 5.6747 | 218.48 | 0.0444 | π→π* |

| 9 | 5.7753 | 214.68 | 0.0169 | π→π* |

The calculated results suggest that the three excited states with the lowest excitation energies correspond to photoinduced electron transfer processes, which are crucial for efficient charge separation in solar cell applications [1]. The interfacial electron transfer between the semiconductor titanium dioxide electrode and the dye sensitizer occurs through electron injection from the excited dye to the semiconductor's conduction band [1].

Solvent effects significantly influence the electronic transitions. The HOMO-LUMO gap in acetonitrile is smaller than in vacuum, indicating that solvent effects stabilize the frontier orbitals [1]. This stabilization leads to red-shifted absorption spectra and enhanced charge transfer efficiency in polar solvents, which is beneficial for practical dye-sensitized solar cell applications [1].

The relationship between molecular structure and photovoltaic performance has been established through the analysis of open-circuit voltage (Voc) correlation with LUMO energy levels. The calculated LUMO energy of -3.22 eV suggests favorable electron injection characteristics when compared to the conduction band edge of titanium dioxide semiconductors [1].

Polarizability and Hyperpolarizability Calculations for Nonlinear Optics

The nonlinear optical properties of 4-Amino-3-nitrobenzonitrile have been comprehensively evaluated using DFT calculations to determine its suitability for nonlinear optics applications [1]. The polarizabilities and hyperpolarizabilities were computed using the finite field method with B3LYP/6-31G(d,p) level of theory [1].

The isotropic polarizability (α) is calculated to be 74.73 a.u., indicating moderate polarizability compared to other organic nonlinear optical materials [1]. The polarizability anisotropy invariant (Δα) measures 17.92 a.u., suggesting significant anisotropic response to external electric fields [1]. The first hyperpolarizability (β) is determined to be 1.63 a.u., which, while modest, demonstrates the compound's potential for second-order nonlinear optical applications [1].

| Nonlinear Optical Property | Value | Method |

|---|---|---|

| Isotropic Polarizability α | 74.73 a.u. | B3LYP/6-31G(d,p) |

| Polarizability Anisotropy Δα | 17.92 a.u. | B3LYP/6-31G(d,p) |

| First Hyperpolarizability β | 1.63 a.u. | B3LYP/6-31G(d,p) |

The individual tensor components of the polarizability reveal interesting directional dependencies. The αxx component shows a value of -91.1292 a.u., αyy is -63.0324 a.u., and αzz is -69.9985 a.u. [1]. The off-diagonal components αxy (2.7424 a.u.), αxz (-0.0913 a.u.), and αyz (0.0800 a.u.) indicate the molecular asymmetry and its influence on the polarizability tensor [1].

The hyperpolarizability tensor components provide detailed information about the second-order nonlinear optical response. The βxxx component is 119.22 a.u., βxxy is 59.07 a.u., and βxyy is 12.68 a.u. [1]. These values demonstrate that the hyperpolarizability is predominantly along the x-axis direction, which corresponds to the molecular axis extending from the amino group to the nitro group [1].

When compared to other dye sensitizers, the calculated isotropic polarizability of 4-Amino-3-nitrobenzonitrile is significantly lower than chain-like donor-π-acceptor systems. For instance, JK16 and JK17 dyes show isotropic polarizabilities of 759.9 and 1015.5 a.u., respectively [1]. This indicates that while 4-Amino-3-nitrobenzonitrile has moderate nonlinear optical properties, it may not be as efficient as extended conjugated systems for applications requiring high polarizability [1].

The relationship between molecular structure and nonlinear optical properties reveals that the donor-π-acceptor architecture contributes to the charge transfer characteristics. The nitro group acts as a strong electron acceptor, while the amino group serves as an electron donor, creating an internal charge transfer pathway that enhances the nonlinear optical response [1]. However, the relatively compact molecular structure limits the extent of charge delocalization compared to longer conjugated systems [1].

XLogP3

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant